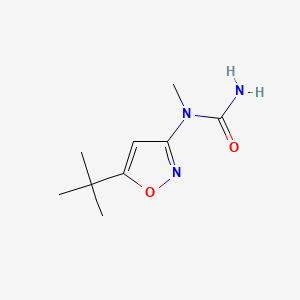
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea typically involves the formation of the isoxazole ring followed by the introduction of the urea moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis, which has been reported to be efficient and catalyst-free for the synthesis of 5-substituted isoxazoles .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea can undergo various types of chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The tert-butyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while substitution reactions can yield a variety of functionalized isoxazole derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins.
Mécanisme D'action
The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea involves its interaction with molecular targets such as FLT3. By inhibiting the phosphorylation of FLT3, the compound can induce apoptosis in cancer cells, leading to tumor regression. This mechanism has been demonstrated in preclinical studies using xenograft models .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea: Another isoxazole derivative with similar biological activities.
5-Amino-3-(tert-butyl)isoxazole: A related compound that can be synthesized under specific conditions.
Uniqueness
1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea stands out due to its specific substitution pattern and its potential as a FLT3 inhibitor. Its unique structure allows for selective interactions with molecular targets, making it a promising candidate for drug development .
Propriétés
Numéro CAS |
55861-83-1 |
|---|---|
Formule moléculaire |
C9H15N3O2 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
1-(5-tert-butyl-1,2-oxazol-3-yl)-1-methylurea |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)6-5-7(11-14-6)12(4)8(10)13/h5H,1-4H3,(H2,10,13) |
Clé InChI |
PQVQZRLAASYPHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NO1)N(C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


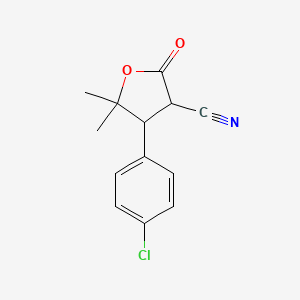
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)
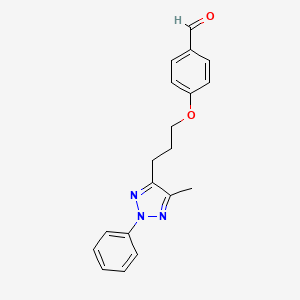
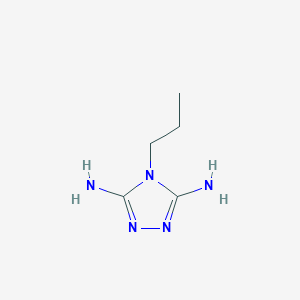
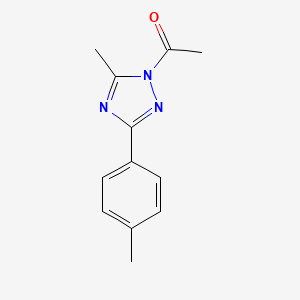



![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)

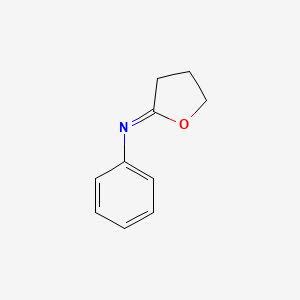
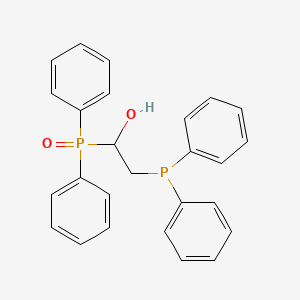
![4-butoxy-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B12882172.png)

